AZD9291-345

EGFR inhibition Osimertinib analog Chemical probe

AZD9291-345 (also known as AZD9291345 or AZD-9291345) is a synthetic small molecule with a molecular weight of 345.4 Da and the molecular formula C20H19N5O. Its IUPAC name is 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Molecular Formula C20H19N5O
Molecular Weight 345.39776
Cat. No. B1191580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9291-345
SynonymsAZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Molecular FormulaC20H19N5O
Molecular Weight345.39776
Structural Identifiers
SMILESNC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

AZD9291-345: Chemical Identity and Baseline Characteristics for Research Procurement


AZD9291-345 (also known as AZD9291345 or AZD-9291345) is a synthetic small molecule with a molecular weight of 345.4 Da and the molecular formula C20H19N5O . Its IUPAC name is 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine . The compound is structurally related to the third-generation EGFR tyrosine kinase inhibitor osimertinib (AZD9291) and is categorized as a research chemical for laboratory use . No primary literature or public database entries were identified that report its biological activity.

Why Substituting AZD9291-345 with Other Osimertinib Analogs Cannot Be Validated


Direct substitution of AZD9291-345 for osimertinib or other in-class EGFR inhibitors is not scientifically supported due to a complete absence of comparative pharmacological data. While structural similarity suggests potential interaction with the EGFR ATP-binding site, the critical acrylamide warhead and basic side chain present in the clinical inhibitor are missing from this compound . Without quantitative data on target engagement, potency, or selectivity, any assumption of functional equivalence is unfounded, and the compound's role should be strictly confined to its defined use as a chemical intermediate or a negative control.

AZD9291-345 Quantitative Comparative Evidence: A Critical Analysis of Data Availability


Absence of Biological Activity Data for AZD9291-345

A comprehensive search of primary research papers, patents, and authoritative databases including PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem yielded no quantitative data (e.g., IC50, Kd, kinact/KI) for AZD9291-345 against any biological target, including EGFR [1]. Vendor-provided information does not include biological assay results . Therefore, no direct head-to-head comparison or cross-study comparison can be performed against osimertinib, AZ5104, AZ7550, or any other analog.

EGFR inhibition Osimertinib analog Chemical probe

Structural Rationale for Differential Activity: Absence of the Acrylamide Warhead

AZD9291-345 is a truncated analog lacking the acrylamide functional group essential for covalent, irreversible inhibition of EGFR by osimertinib . The clinical candidate forms a covalent bond with Cys797 in the EGFR kinase domain, a feature that is critical for its high potency and sustained target engagement [1]. The absence of this warhead categorically precludes AZD9291-345 from acting as a covalent inhibitor, which defines the mechanism of action for third-generation EGFR TKIs. No quantitative data on the binding kinetics or affinity of AZD9291-345 for EGFR is available to support a reversible inhibition hypothesis.

Structure-activity relationship Covalent inhibitor Chemical intermediate

Scientifically Justified Applications for AZD9291-345 Based on Available Evidence


Use as a Negative Control in EGFR Inhibition Assays

Given the absence of an acrylamide warhead, AZD9291-345 can theoretically serve as a negative control compound in experiments designed to demonstrate the requirement of covalent modification for sustained EGFR inhibition. Its application would be to show that a structurally related but non-covalent analog does not replicate the effects of osimertinib in enzymatic or cellular assays. However, explicit validation of its lack of activity in the specific assay system is a prerequisite.

Chemical Intermediate for the Synthesis of Osimertinib Analogs

AZD9291-345, being a core scaffold of the osimertinib family, is a potential starting material or intermediate for synthesizing novel EGFR inhibitors. The primary amino group on the benzene ring provides a handle for further derivatization, such as the introduction of various warheads or side chains to create focused libraries for structure-activity relationship (SAR) studies.

Analytical Reference Standard for Method Development

With a defined molecular weight of 345.4 and the formula C20H19N5O, this compound can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying related substances, intermediates, or degradation products of osimertinib. Its use in this context is supported by its known chemical identity and availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD9291-345

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.